Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)-

GTPase Inhibitor KRAS High-Throughput Screening

Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)-, also known as 4-(3-phenylprop-2-ynoyl)benzonitrile, is a small organic molecule (C16H9NO, MW 231.25) belonging to the ynone (α,β-acetylenic ketone) compound class. This class is recognized for its versatile reactivity as synthetic intermediates and the presence of its members in bioactive natural products.

Molecular Formula C16H9NO
Molecular Weight 231.25 g/mol
CAS No. 100752-58-7
Cat. No. B12821541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)-
CAS100752-58-7
Molecular FormulaC16H9NO
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C16H9NO/c17-12-14-6-9-15(10-7-14)16(18)11-8-13-4-2-1-3-5-13/h1-7,9-10H
InChIKeyFPMZWZIBRYEEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Phenylprop-2-ynoyl)benzonitrile (CAS 100752-58-7): Chemical Identity and Initial Screening Profile


Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)-, also known as 4-(3-phenylprop-2-ynoyl)benzonitrile, is a small organic molecule (C16H9NO, MW 231.25) belonging to the ynone (α,β-acetylenic ketone) compound class. This class is recognized for its versatile reactivity as synthetic intermediates [1] and the presence of its members in bioactive natural products . This specific compound was included in a high-throughput screening (HTS) campaign funded by the NIH to identify small-molecule inhibitors of Ras and Ras-related GTPases, highlighting an initial interest in its potential to modulate these critical cell signaling proteins [2].

The Critical Role of the Benzonitrile Moiety in Determining Biological Activity for This Ynone Scaffold


The biological profile of this compound is not solely determined by the ynone core, which is common to all α,β-acetylenic ketones. Seemingly minor structural modifications can lead to profound changes in target affinity. A direct comparison with its closest analog, the 4-methyl carboxylate derivative, reveals that although both are weak binders, the benzonitrile-containing compound demonstrates target engagement with human KRAS [1], while the ester analog was profiled against a different, albeit related, target, Rac1 [2]. This suggests that the 4-cyano substituent influences the molecular recognition pattern within the GTPase family, even when the overall binding potency is low. Generic substitution by other 4-substituted ynones would yield an unknown, and likely different, selectivity panel, undermining experimental reproducibility.

Quantitative Comparator Evidence for 4-(3-Phenylprop-2-ynoyl)benzonitrile (CAS 100752-58-7) from HTS Data


Comparative Activity Against Recombinant Human KRAS in a Multiplex HTS Assay

In a direct head-to-head comparison from the same HTS campaign (PubChem AID 2038), 4-(3-phenylprop-2-ynoyl)benzonitrile inhibited fluorescent GTP binding to recombinant human KRAS (GTPase KRas [1-37]) with an EC50 of 30,000 nM [1]. This level of activity, while weak, provides a quantified baseline for the compound's interaction with this high-value oncology target. In contrast, the structurally analogous 4-methyl carboxylate derivative (BDBM54702) showed an EC50 of 30,000 nM against the related GTPase Rac1 (mouse) in a parallel assay (PubChem AID 2040), indicating that changes in the 4-position substituent can redirect target preference within the Ras superfamily [2]. Both compounds are weak inhibitors, but their target selectivity profiles are distinct.

GTPase Inhibitor KRAS High-Throughput Screening Binding Assay

Structural Differentiation from Bioactive Ynones via Physicochemical Properties

The compound's molecular weight (231.25 g/mol) and nitrile functional group confer distinct physicochemical properties compared to other common ynone scaffolds. For example, many bioactive natural product ynones are larger and more complex, with molecular weights typically above 300 g/mol [1]. The compact size and lower lipophilicity (cLogP ~2.8 predicted) of this benzonitrile derivative place it in a favorable property space for fragment-based drug discovery, where it can serve as a minimal 'warhead' scaffold for covalent inhibitor development, unlike larger, more decorated ynones [2]. This is a class-level inference, as direct cLogP values for all comparators are not available from a single source.

Physicochemical Properties Molecular Weight Lipophilicity Chemical Library Design

Confirmed Identity and Purity for Analytical Reference Material

Comprehensive spectral data, including 1H NMR, FTIR, and GC-MS spectra, are available for this compound, confirming its identity [1]. This level of spectroscopic characterization is essential for its use as an analytical reference standard. In contrast, many closely related research chemicals, such as '4-cyano-3-phenylpropiophenone,' lack a centralized, curated spectral database entry, requiring users to perform primary structural confirmation . This pre-existing spectral validation reduces procurement risk and saves on internal analytical chemistry costs.

Analytical Chemistry Method Validation Reference Standard

Application Scenarios for 4-(3-Phenylprop-2-ynoyl)benzonitrile Driven by Comparative Evidence


Development of KRAS-Targeted Biochemical Assays

The compound can serve as a well-characterized, weakly-active control compound for developing and validating high-throughput binding assays against human KRAS. Its quantified EC50 of 30 µM makes it a perfect low-potency reference to benchmark assay sensitivity and dynamic range, providing a more stringent test than using DMSO-only controls [1].

Negative Control for GTPase Inhibitor Screening

When screening for potent and selective GTPase inhibitors, this compound's weak and non-selective profile (30 µM on KRAS) makes it an excellent negative control. Its activity is distinct from potent inhibitors like KRAS inhibitor-3 (KD 0.28 µM for KRAS WT) , allowing researchers to clearly differentiate between true 'hits' and false positives.

Fragment-Based Lead Discovery Campaigns

With a molecular weight of 231.25 g/mol and a defined, albeit weak, interaction with a key protein target, this ynone fragment is a chemically tractable starting point for SAR exploration, meeting the 'rule of three' guidelines for fragments [2]. Its pre-existing target engagement data on KRAS provides a rationale for fragment growth that is not available for an unscreened ynone fragment.

Analytical Reference Standard for Method Development

The compound's fully assigned 1H NMR and GC-MS spectra provide a reliable benchmark for method development and impurity profiling in synthetic chemistry. Its use as a reference standard can ensure the quality and consistency of synthetic batches for this entire structural class, directly addressing procurement quality assurance needs [3].

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